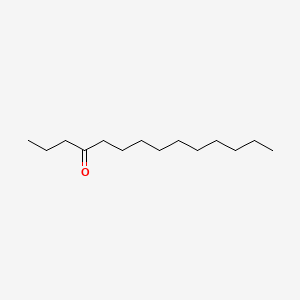

4-Tetradecanone

説明

特性

CAS番号 |

26496-20-8 |

|---|---|

分子式 |

C14H28O |

分子量 |

212.37 g/mol |

IUPAC名 |

tetradecan-4-one |

InChI |

InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h3-13H2,1-2H3 |

InChIキー |

OWIOJZLDFONFSU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC(=O)CCC |

製品の起源 |

United States |

準備方法

Wacker-Type Oxidation of 1-Tetradecene

One of the most effective and selective methods for synthesizing this compound is the palladium/iron-catalyzed Wacker-type oxidation of 1-tetradecene (an aliphatic terminal alkene). This method proceeds under mild conditions using molecular oxygen as the terminal oxidant, providing high yields and operational simplicity.

- Catalysts: Palladium(II) chloride (PdCl2, typically 2-5 mol%) and iron(III) citrate hydrate (Fe(III) citrate·nH2O, 5 mol%)

- Solvent: Mixed solvent system of 1,2-dimethoxyethane (DME) and water (3:1 ratio)

- Oxidant: Oxygen gas (O2) at 1 atm pressure

- Temperature: Room temperature (approximately 25 °C)

- Substrate addition: Slow addition of 1-tetradecene over several hours using a syringe pump to improve yield

| Entry | Change from Standard Conditions | Conversion of 1-Tetradecene (%) | Yield of this compound (%) | Yield of Internal Alkenes (%) |

|---|---|---|---|---|

| 1 | None (standard conditions) | 100 | 97 | 0 |

| 2 | No PdCl2 | 52 | 0 | 0 |

| 3 | No Fe(III) citrate·nH2O | 96 | 43 | 7 |

| 4 | No slow addition of 1-tetradecene | 100 | 72 | 5 |

| 5 | Using air instead of O2 | 56 | 29 | 24 |

| 6-7 | PdCl2(MeCN)2 or PdCl2(PhCN)2 instead of PdCl2 | 100 | 95 | 0 |

| 8-9 | PdCl2(cod) or Pd(OAc)2 instead of PdCl2 | 89 / 40 | 26 / 10 | 28 / 0 |

Note: Conversion and yields were determined by ^1H NMR analysis.

The choice of solvent significantly influences the reaction efficiency. DME/H2O mixtures are optimal, but other ethers miscible with water such as diglyme, tetrahydrofuran (THF), and 1,4-dioxane also afford good to high yields. Polar solvents like methanol, dimethylformamide (DMF), and acetonitrile reduce the yield.

| Solvent (3:1 with H2O) | Yield of this compound (%) |

|---|---|

| DME | 97 |

| Diglyme | 91 |

| THF | 67 |

| 1,4-Dioxane | 82 |

| Methanol | 23 |

| Ethanol | 71 |

| DMF | 33 |

| Acetonitrile | 44 |

Various iron salts were tested as cocatalysts, with Fe(III) citrate·nH2O, FeSO4·7H2O, Fe2(SO4)3·nH2O, and Fe(NO3)3·9H2O showing high effectiveness. FeCl2 gave moderate yields, while FeCl3 was less effective.

Catalyst Loading and Reaction Time:

Reducing PdCl2 loading to as low as 0.5 mol% is feasible by increasing Fe(III) citrate·nH2O to 10 mol% and extending reaction time, still maintaining high yields (above 88%).

The method is applicable to various terminal and internal alkenes, including branched and functionalized substrates, yielding corresponding methyl ketones efficiently.

Industrial and Alternative Synthetic Routes

While the Wacker-type oxidation is prominent in research and small-scale synthesis, other methods are used industrially or for preparative purposes:

Dehydration of Tetradecanol: Acid-catalyzed dehydration (using sulfuric or phosphoric acid) at elevated temperatures removes water from tetradecanol to form 4-tetradecene, which can then be oxidized to this compound.

Alkylation Reactions: Alkylation of shorter-chain alkenes with alkyl halides in the presence of strong bases (e.g., sodium or potassium hydroxide) can build up the carbon chain to the desired length, followed by oxidation to ketones.

Oligomerization of Ethylene: Industrially, 4-tetradecene is produced via oligomerization of ethylene using Ziegler-Natta catalysts. Subsequent oxidation converts these alkenes to ketones like this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd/Fe-Catalyzed Wacker Oxidation | PdCl2 (0.5-5 mol%), Fe(III) citrate·nH2O (5-10 mol%), O2 (1 atm) | Room temp, DME/H2O solvent | Up to 97 | Mild conditions, high selectivity |

| Dehydration of Tetradecanol | Sulfuric acid or phosphoric acid | Elevated temperature | Moderate to high | Requires further oxidation to ketone |

| Alkylation of Alkenes | Alkyl halides, NaOH or KOH | Variable | Variable | Multi-step, chain elongation |

| Ethylene Oligomerization | Ziegler-Natta catalysts | Industrial scale, high temp | High | Produces alpha-olefins, requires oxidation |

Research Findings and Perspectives

The Pd/Fe-catalyzed Wacker-type oxidation represents a significant advancement in green chemistry by using molecular oxygen and mild conditions, avoiding harsh oxidants or stoichiometric reagents.

Catalyst reusability studies demonstrate that Pd catalysts maintain activity over multiple cycles, enhancing economic feasibility.

Solvent and catalyst optimization studies reveal that both the nature of the solvent and the iron cocatalyst critically affect the reaction outcome, with ether/water mixtures and Fe(III) citrate salts being optimal.

The method is versatile, applicable to a wide range of alkenes, including those with functional groups such as halogens, alcohols, and aromatic substituents, without damaging sensitive moieties.

化学反応の分析

Types of Reactions: 4-Tetradecanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts are employed.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: Tetradecanol.

Substitution: Various substituted tetradecanones depending on the nucleophile used.

科学的研究の応用

Recent studies have indicated that 4-tetradecanone exhibits antimicrobial properties. For instance, research has shown its effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents for medical applications .

Case Study: Antimicrobial Efficacy

A study published in Scientific Reports highlighted the antimicrobial activity of long-chain ketones, including this compound, against pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating the compound's potential as a natural preservative in food products .

2.2. Industrial Applications

In the industrial sector, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. It is often incorporated into cosmetic formulations and personal care products for its aromatic properties.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Industry | Used as a scent component in perfumes |

| Food Industry | Flavoring agent in food products |

| Cosmetic Industry | Ingredient in lotions and creams |

3.1. Biodegradability Studies

Research has been conducted to assess the biodegradability of this compound in environmental settings. It has been found to degrade effectively under aerobic conditions, making it a candidate for environmentally friendly formulations in agricultural applications .

Case Study: Environmental Impact Assessment

A study evaluated the degradation rates of various aliphatic ketones, including this compound, in soil samples. The findings indicated that this compound breaks down within weeks, suggesting minimal long-term environmental impact when used as an agricultural additive .

作用機序

The mechanism of action of 4-Tetradecanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, acting as an electron donor or acceptor. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Tetradecanone

2-Tetradecanone (CAS: 2345-27-9) shares the same molecular formula (C₁₄H₂₈O) and weight (212.37 g/mol) as 4-Tetradecanone but differs in the position of the ketone group (at the second carbon). This structural variation affects physical properties such as volatility and polarity. For example, gas chromatography (GC) retention indices for 2-Tetradecanone under non-polar columns range from 1691 to 1696, while polar columns show indices of 2002–2011 . These differences suggest higher polarity and boiling points compared to alkanes but direct comparisons with this compound are unavailable in the provided evidence.

Functional Group Analogues

n-Tetradecane (CAS: 629-59-4)

- Molecular Formula : C₁₄H₃₀

- Applications : Used as a solvent or in organic synthesis due to its inertness .

Tetradecane Related Compound 4 (CAS: 1341392-60-6)

- Molecular Formula : C₁₄H₃₀O

- Functional Group : Alcohol (-OH).

- Properties : Higher boiling point than alkanes due to hydrogen bonding. Low toxicity but requires standard safety precautions .

4-Tetradecyne (CAS: 60212-33-1)

- Molecular Formula : C₁₄H₂₆

- Functional Group : Alkyne (C≡C).

- No specific data on hazards or applications were provided .

Comparative Analysis of Key Properties

Physical and Chemical Properties

Implications of Functional Groups

- Ketones (4-/2-Tetradecanone): Moderate polarity enables solubility in organic solvents. Reactivity includes nucleophilic additions and condensations.

- Alkanes (n-Tetradecane) : Low reactivity makes them suitable for inert applications.

- Alcohols (Tetradecane Related Compound 4) : Hydrogen bonding increases boiling points and water solubility compared to alkanes.

生物活性

4-Tetradecanone, a ketone with the molecular formula C₁₄H₂₈O, has garnered attention in various fields due to its potential biological activities. This compound is primarily studied for its interactions with biological systems, including antimicrobial properties, potential therapeutic applications, and its role as a precursor in organic synthesis.

This compound is characterized by its ketone functional group, which allows it to participate in redox reactions as either an electron donor or acceptor. Its ability to form hydrogen bonds enables it to interact with various biological molecules, influencing their structure and function. This unique reactivity distinguishes it from similar compounds such as tetradecane and tetradecanol, which lack the ketone functionality.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study involving Pediococcus acidilactici demonstrated that extracts containing tetradecane showed notable antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The bioactive properties were confirmed through disc diffusion assays and spectroscopic analyses.

2. Antifungal Activity:

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The compound was tested against Candida albicans and other fungal strains, showing promising results that suggest its potential as a natural antifungal agent .

3. Therapeutic Applications:

The compound's potential therapeutic applications are under investigation, particularly in the context of drug synthesis and development. Its unique chemical structure allows for modifications that could enhance its efficacy as a pharmaceutical agent .

Case Studies and Research Findings

A range of studies has explored the biological activity of this compound:

- Study on Antimicrobial Activity: A research project focused on the extraction of bioactive compounds from Pediococcus acidilactici highlighted the significant antimicrobial effects of tetradecane derivatives. The study utilized thin-layer chromatography and mass spectrometry to identify active metabolites .

- Antifungal Efficacy: Another investigation assessed the impact of this compound on fungal morphology and membrane integrity in Fusarium sporotrichioides, revealing alterations that indicated increased membrane permeability and cytoplasmic content loss .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C₁₄H₂₈O | Antimicrobial, antifungal |

| Tetradecane | C₁₄H₃₀ | Lacks significant biological activity |

| Tetradecanol | C₁₄H₃₀O | Limited research on biological effects |

Q & A

Q. What are the critical safety protocols for handling 4-Tetradecanone in laboratory settings?

- Methodological Answer : Researchers must adhere to hazard classifications outlined in safety data sheets (SDS):

- Acute toxicity (H302) : Use oral exposure controls and avoid ingestion.

- Skin/eye irritation (H315, H319) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.

- Respiratory irritation (H335) : Conduct experiments in fume hoods with adequate ventilation. Use NIOSH-approved respirators (e.g., P95 for particulates; OV/AG/P99 cartridges for vapor protection) .

- Emergency measures : Immediate flushing with water for eye/skin contact; artificial respiration if inhaled.

Q. Which spectroscopic techniques are standard for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm methyl ketone structure and carbon chain length.

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm.

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect molecular ion peaks (m/z 212 for CHO) and fragmentation patterns.

- Purity validation : Pair gas chromatography (GC) with flame ionization detection (FID) to quantify impurities .

Q. What are the recommended synthesis routes for this compound?

- Methodological Answer :

- Friedel-Crafts acylation : React tetradecane with acetyl chloride in the presence of AlCl catalyst.

- Oxidation of secondary alcohols : Use Jones reagent (CrO/HSO) to oxidize 4-tetradecanol.

- Purification : Distillation under reduced pressure (b.p. ~120–125°C at 1 mmHg) or recrystallization from ethanol. Validate purity via melting point (mp ~28–30°C) and GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

- Methodological Answer :

- Conduct a meta-analysis to quantify heterogeneity using Higgins’ statistic. For example, if studies report conflicting LD values, assess between-study variance and apply random-effects models to derive pooled estimates .

- Systematic review frameworks : Use PICO (Population, Intervention, Comparison, Outcome) to standardize inclusion criteria. Example:

- Population: Rodent models (e.g., Sprague-Dawley rats).

- Intervention: Oral administration of this compound.

- Comparison: Vehicle control groups.

- Outcome: Mortality rates or histopathological changes .

Q. What experimental designs are optimal for studying metabolic pathways of this compound?

- Methodological Answer :

- In vitro models : Use liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., hydroxylation at C-4).

- Isotopic labeling : Synthesize -labeled this compound to track metabolic fate via LC-MS/MS.

- In vivo studies : Administer this compound to rodents and collect plasma/urine for metabolite profiling. Apply kinetic modeling (e.g., Michaelis-Menten) to estimate clearance rates .

Q. How to assess ecological risks of this compound given limited environmental toxicity data?

- Methodological Answer :

- QSAR modeling : Predict ecotoxicity (e.g., LC for fish) using software like EPI Suite, based on logP (octanol-water partition coefficient) and molecular descriptors.

- Read-across approaches : Extrapolate data from structurally similar ketones (e.g., 2-undecanone) with established ecotoxicological profiles.

- Probabilistic risk assessment : Combine predicted no-effect concentrations (PNECs) with exposure estimates using Monte Carlo simulations .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity?

- Methodological Answer :

- Probit analysis : Model mortality data to estimate LD values with 95% confidence intervals.

- Benchmark dose (BMD) modeling : Identify threshold doses for non-cancer endpoints (e.g., liver enzyme elevation).

- Mixed-effects models : Account for inter-individual variability in repeated-measures studies .

Ethical and Methodological Considerations

Q. How to ensure ethical integrity in this compound toxicity studies?

- Methodological Answer :

- Institutional Review Board (IRB) compliance : Submit protocols for animal welfare review (e.g., 3R principles: Replacement, Reduction, Refinement).

- Data transparency : Publish raw datasets in repositories like Figshare to enable reproducibility.

- Conflict of interest disclosure : Declare funding sources (e.g., industry vs. academic grants) in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。